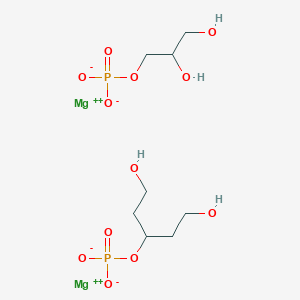
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is a complex organophosphate compound It is characterized by the presence of magnesium ions coordinated with phosphonatooxy groups attached to pentane-1,5-diol and propane-1,2-diol backbones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol typically involves the reaction of magnesium salts with phosphonatooxy derivatives of pentane-1,5-diol and propane-1,2-diol. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of magnesium ions with the phosphonate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state phosphates, while reduction may produce lower oxidation state phosphonates .
Wissenschaftliche Forschungsanwendungen
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets through its phosphonatooxy groups, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentane-1,5-diol: Used as a plasticizer and solvent.
Propane-1,2-diol: Commonly used in dermatological preparations and as a solvent.
Magnesium glycerophosphate: Used in dietary supplements and as a pharmaceutical ingredient.
Uniqueness
Dimagnesium(2+) ion 3-(phosphonatooxy)pentane-1,5-diol 3-(phosphonatooxy)propane-1,2-diol is unique due to its specific coordination of magnesium ions with phosphonatooxy groups, which imparts distinct chemical and biological properties. This makes it particularly valuable in specialized applications where such coordination is beneficial .
Eigenschaften
CAS-Nummer |
143007-63-0 |
|---|---|
Molekularformel |
C8H18Mg2O12P2 |
Molekulargewicht |
416.78 g/mol |
IUPAC-Name |
dimagnesium;1,5-dihydroxypentan-3-yl phosphate;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C5H13O6P.C3H9O6P.2Mg/c6-3-1-5(2-4-7)11-12(8,9)10;4-1-3(5)2-9-10(6,7)8;;/h5-7H,1-4H2,(H2,8,9,10);3-5H,1-2H2,(H2,6,7,8);;/q;;2*+2/p-4 |
InChI-Schlüssel |
XGDVUQNUPQFIPY-UHFFFAOYSA-J |
Kanonische SMILES |
C(CO)C(CCO)OP(=O)([O-])[O-].C(C(COP(=O)([O-])[O-])O)O.[Mg+2].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


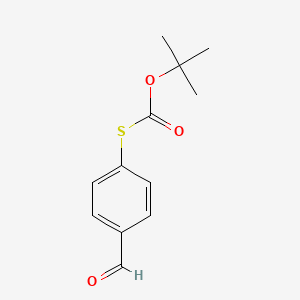
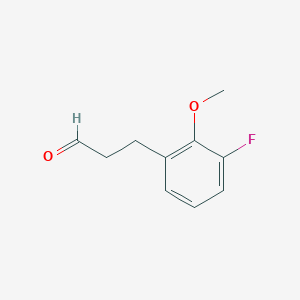
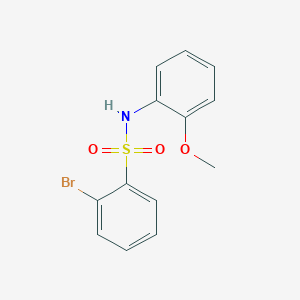
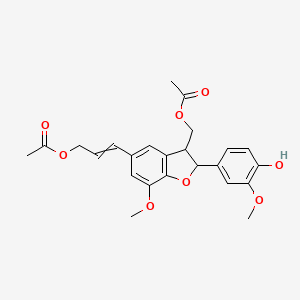
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)
![Ethyl 4-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B12434045.png)
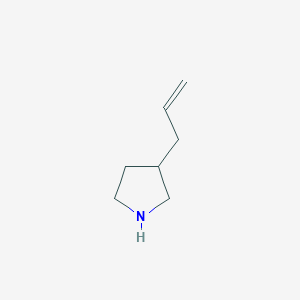
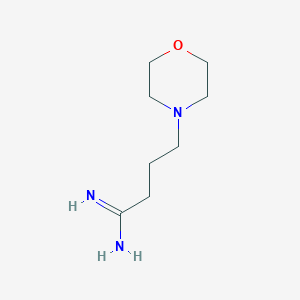
![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)
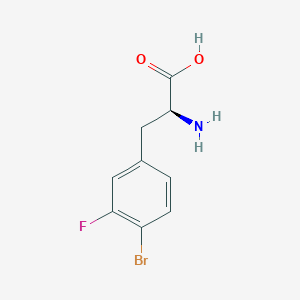
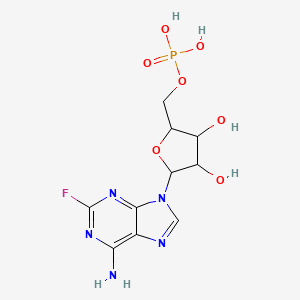
![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
![3-[[(1R)-2,2-difluoro-1-hydroxy-7-methylsulfonyl-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B12434089.png)
![5-cyano-N-[(methoxyimino)methyl]-3-methyl-4-phenylthiophene-2-carboxamide](/img/structure/B12434093.png)
